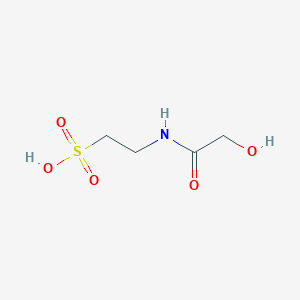![molecular formula C16H28N4O2 B14309667 (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] CAS No. 111945-12-1](/img/structure/B14309667.png)
(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] is a complex organic compound that features both piperazine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] typically involves the reaction of piperazine with piperidin-3-ylmethanone derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine or piperazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.
Piperazine derivatives: Compounds with the piperazine ring are also closely related and exhibit similar reactivity.
Uniqueness: (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] is unique due to the combination of both piperazine and piperidine rings in its structure. This dual-ring system allows for a broader range of interactions and applications compared to compounds with only one of these rings.
属性
CAS 编号 |
111945-12-1 |
|---|---|
分子式 |
C16H28N4O2 |
分子量 |
308.42 g/mol |
IUPAC 名称 |
[4-(piperidine-3-carbonyl)piperazin-1-yl]-piperidin-3-ylmethanone |
InChI |
InChI=1S/C16H28N4O2/c21-15(13-3-1-5-17-11-13)19-7-9-20(10-8-19)16(22)14-4-2-6-18-12-14/h13-14,17-18H,1-12H2 |
InChI 键 |
XCEPOYMJBZQVMR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C(=O)N2CCN(CC2)C(=O)C3CCCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


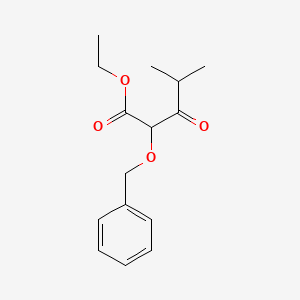
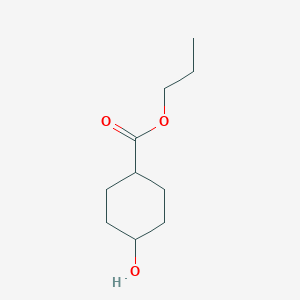
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane](/img/structure/B14309600.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
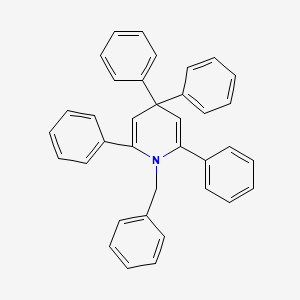
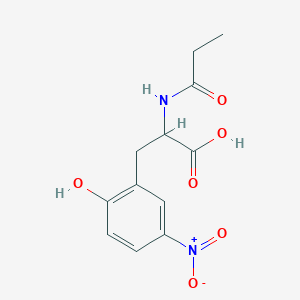
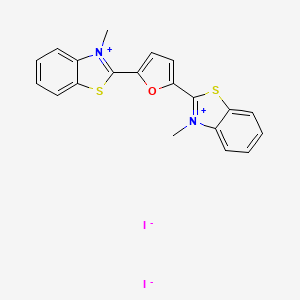
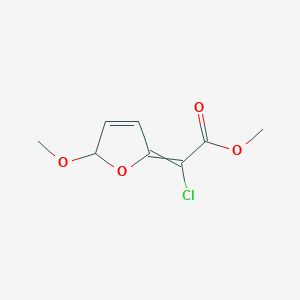
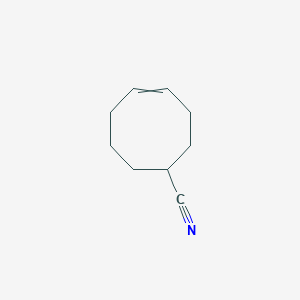

![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
